molecular formula C8H11NO2 B13954684 5-(methoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde

5-(methoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B13954684
M. Wt: 153.18 g/mol
InChI Key: OZBLTEOJDQVOFJ-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound features a methoxymethyl group at the 5-position, a methyl group at the 1-position, and a formyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 5-methyl-2,3-pyridinedicarboxylic acid diester with methanol in the presence of a base, followed by bromination and subsequent salification to obtain the desired product . Another method involves the use of haloimidazoles as intermediates, which are then subjected to various reactions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ester exchange reactions, bromination, and salification, followed by purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in various biochemical reactions, influencing cellular processes. The methoxymethyl and methyl groups contribute to its overall stability and reactivity, allowing it to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
  • 4-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
  • 4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid

Uniqueness

5-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-(methoxymethyl)-1-methylpyrrole-2-carbaldehyde

InChI

InChI=1S/C8H11NO2/c1-9-7(5-10)3-4-8(9)6-11-2/h3-5H,6H2,1-2H3

InChI Key

OZBLTEOJDQVOFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C=O)COC

Origin of Product

United States

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